![molecular formula C15H28O4 B14157220 2-Ethyl-2-[(propanoyloxy)methyl]hexyl propanoate CAS No. 3895-21-4](/img/structure/B14157220.png)
2-Ethyl-2-[(propanoyloxy)methyl]hexyl propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-2-[(propanoyloxy)methyl]hexyl propanoate is an ester compound characterized by its unique molecular structure Esters are organic compounds formed by the reaction between an acid and an alcohol, with the elimination of water
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-[(propanoyloxy)methyl]hexyl propanoate typically involves the esterification reaction between 2-ethyl-2-[(propanoyloxy)methyl]hexanol and propanoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure the complete conversion of reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this ester may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances the efficiency and yield of the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-2-[(propanoyloxy)methyl]hexyl propanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding alcohol and acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Reduction: The ester can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Hydrolysis: 2-Ethyl-2-[(propanoyloxy)methyl]hexanol and propanoic acid.
Transesterification: A different ester and the original alcohol.
Reduction: 2-Ethyl-2-[(propanoyloxy)methyl]hexanol.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-2-[(propanoyloxy)methyl]hexyl propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential use in biochemical assays and as a component in biological buffers.
Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.
Wirkmechanismus
The mechanism of action of 2-Ethyl-2-[(propanoyloxy)methyl]hexyl propanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In biochemical assays, it may act as a substrate or inhibitor, modulating the activity of enzymes. In drug delivery, it can enhance the solubility and bioavailability of therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A common ester used as a solvent.
Methyl butyrate: Known for its fruity odor and used in flavorings.
Propanoic acid, 2-methyl-, ethyl ester: Similar in structure but with different alkyl groups.
Uniqueness
2-Ethyl-2-[(propanoyloxy)methyl]hexyl propanoate stands out due to its specific molecular structure, which imparts unique chemical properties and potential applications. Its ability to undergo various chemical reactions and its versatility in different fields make it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
3895-21-4 |
|---|---|
Molekularformel |
C15H28O4 |
Molekulargewicht |
272.38 g/mol |
IUPAC-Name |
[2-ethyl-2-(propanoyloxymethyl)hexyl] propanoate |
InChI |
InChI=1S/C15H28O4/c1-5-9-10-15(8-4,11-18-13(16)6-2)12-19-14(17)7-3/h5-12H2,1-4H3 |
InChI-Schlüssel |
UMKDVYFAESXPHY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)(COC(=O)CC)COC(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


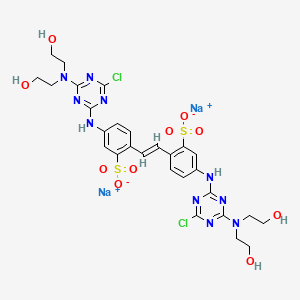
![4,6-Dimethyl[1,2,5]selenadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14157145.png)
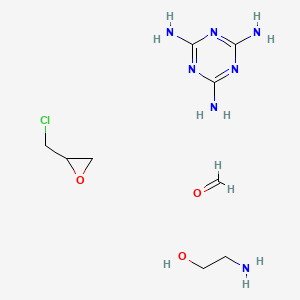
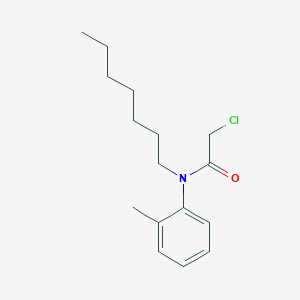
![(5-fluoro-1H-indol-2-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14157177.png)

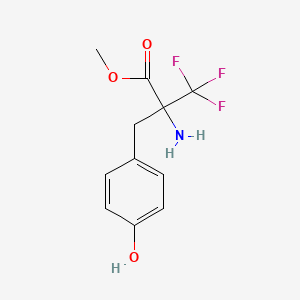
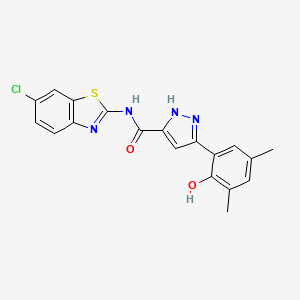
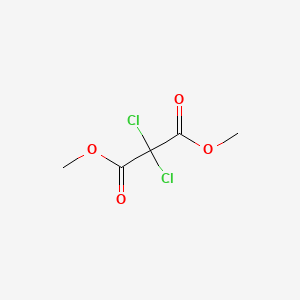
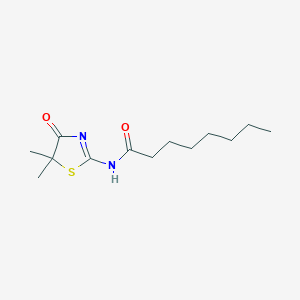
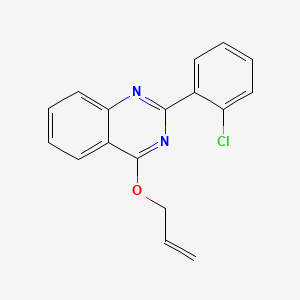
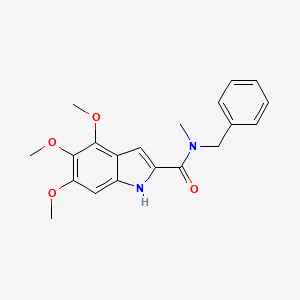
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B14157244.png)

